molecular formula C13H12Cl2FN3 B1521212 2-(3-fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1193389-68-2

2-(3-fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Cat. No. B1521212
CAS RN: 1193389-68-2
M. Wt: 300.16 g/mol
InChI Key: NPMSYEOIRMHARY-UHFFFAOYSA-N
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Description

The compound is a benzodiazole derivative with a fluorophenyl group attached. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . Fluorophenyl groups are common in medicinal chemistry due to the unique properties imparted by the fluorine atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as hydrazines and fluoropyridines, have well-documented synthesis methods . For instance, hydrazines can be produced by the reduction of benzenediazonium chloride with tin (II) chloride and hydrochloric acid . Fluoropyridines can be synthesized through various borylation approaches .


Molecular Structure Analysis

The molecular structure of similar compounds can be confirmed by techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . X-ray diffraction can be used to analyze the single crystal of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques. For similar compounds, Density Functional Theory (DFT) is used to calculate the molecular structure, electrostatic potential, and the frontier molecular orbital of the molecule .

Scientific Research Applications

Antitumor Properties

2-(4-Aminophenyl)benzothiazoles, which share a structural similarity with 2-(3-fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride, have demonstrated potent antitumor properties. Their efficacy has been noted in vitro and in vivo, particularly against breast and ovarian cancer cell lines. These compounds induce and are metabolized by cytochrome P450 1A1, leading to active metabolites. The metabolic inactivation of the molecule is reduced by fluorine atoms, enhancing its potential as an antitumor agent (Bradshaw et al., 2002).

Pharmaceutical Properties

The pharmacological profile of related benzothiazoles indicates suitability for clinical evaluation. Water-soluble prodrugs of these compounds, such as the lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have been developed to address bioavailability issues. These prodrugs demonstrate good water solubility, stability, and in vivo degradation to the parent compound, making them promising for therapeutic use (Hutchinson et al., 2002).

Mechanism of Action

Studies reveal that 2-(4-aminophenyl)benzothiazoles generate DNA adducts selectively in sensitive tumor cells. This selectivity is crucial for their antitumor activity. In vitro, these compounds deplete sensitive carcinoma cells of nutrients and induce cytochrome P450 1A1 activity, which is critical for their antitumor action. The generation of DNA adducts within sensitive ovarian and breast xenografts has also been observed in vivo, differentiating sensitive tumors from resistant ones (Leong et al., 2003).

Potential CNS Agents

Derivatives of benzothiazoles, such as 3-phenyl-2-piperazinyl-5H-1-benzazepines, have shown promise as potential central nervous system agents. Some compounds in this class have displayed neuroleptic-like activity, suggesting their utility in neurological therapies (Hino et al., 1988).

Solubility and Stability

The solubility and stability of benzothiazole derivatives in various solvents and pH conditions have been studied extensively. These properties are critical for their pharmaceutical applications and effectiveness in different biological environments (Mishra & Dogra, 1985).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for accurate information .

Future Directions

The future directions for a compound depend on its potential applications. For instance, fluorinated compounds have found extensive use in medicinal chemistry due to their unique properties .

properties

IUPAC Name

2-(3-fluorophenyl)-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3.2ClH/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13;;/h1-7H,15H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMSYEOIRMHARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorophenyl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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